molecular formula C12H20N2O2S B1448441 tert-butyl N-(4-methyl-2-propyl-1,3-thiazol-5-yl)carbamate CAS No. 1797012-32-8

tert-butyl N-(4-methyl-2-propyl-1,3-thiazol-5-yl)carbamate

Cat. No.: B1448441
CAS No.: 1797012-32-8
M. Wt: 256.37 g/mol
InChI Key: AVEWTPGBTKRNAR-UHFFFAOYSA-N
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Description

Tert-butyl N-(4-methyl-2-propyl-1,3-thiazol-5-yl)carbamate is a synthetic organic compound that belongs to the class of carbamates It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(4-methyl-2-propyl-1,3-thiazol-5-yl)carbamate typically involves the reaction of tert-butyl carbamate with a thiazole derivative. One common method involves the use of tert-butyl carbamate and 4-methyl-2-propyl-1,3-thiazole-5-amine under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(4-methyl-2-propyl-1,3-thiazol-5-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

Tert-butyl N-(4-methyl-2-propyl-1,3-thiazol-5-yl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator, affecting various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-methyl-2-propyl-1,3-thiazol-5-yl)carbamate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl N-(3-hydroxypropyl)carbamate: Similar in structure but with a hydroxypropyl group instead of the thiazole ring.

    Tert-butyl N-(2-ethyl-1,3-thiazol-5-yl)carbamate: Features an ethyl group on the thiazole ring instead of a propyl group.

    Tert-butyl N-(4-methyl-1,3-thiazol-5-yl)carbamate: Lacks the propyl group, making it less bulky.

Uniqueness

Tert-butyl N-(4-methyl-2-propyl-1,3-thiazol-5-yl)carbamate is unique due to the specific substitution pattern on the thiazole ring, which can influence its reactivity and interactions with biological targets. The presence of both the tert-butyl and propyl groups can enhance its lipophilicity and membrane permeability, making it a valuable compound for various applications .

Properties

IUPAC Name

tert-butyl N-(4-methyl-2-propyl-1,3-thiazol-5-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2S/c1-6-7-9-13-8(2)10(17-9)14-11(15)16-12(3,4)5/h6-7H2,1-5H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVEWTPGBTKRNAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(S1)NC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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